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Efficacy and Safety Data

The following tables consolidate key efficacy and safety outcomes from a 2024 real-world study and the

foundational phase III trial (FESTnd) [1].

Table 1: Comparative Molecular Response Rates (Real-World Study) [1]

Get Quote

Response Parameter Flumatinib (n=32) Imatinib (n=52) P-value
EMR at 3 months (BCR::ABL1 <10%) 96.7% 77.1% <0.05
MMR at 6 months 68.2% 22.9% <0.01
MMR at 12 months 90.0% 51.1% <0.01
Median Time to MMR 6 months 18 months <0.001
3-Year PFS 100% 98.1% > 0.05 (NS)
3-Year EFS 68.8% 55.8% > 0.05 (NS)
Grade 3-4 Hematologic AEs 21.9% 25.0% > 0.05 (NS)
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Abbreviations: EMR, Early Molecular Response; MMR, Major Molecular Response (BCR::ABL1 <0.1% 1S);

PFS, Progression-Free Survival; EFS, Event-Free Survival; AE, Adverse Event; NS, Not Significant.

Table 2: Key Efficacy and Safety from the Phase III FESTnd Trial [2] [3]

Outcome Measure Flumatinib 600 mg Imatinib 400 mg P-value
MMR at 12 months (Primary Endpoint) 33.7% 18.3% < 0.0001
MMR at 24 months 55.5% 38.9% < 0.0001
MR4 at 24 months 30.8% 12.7% < 0.0001
Any-grade Edema 13.9% 41.1% <0.001

Pharmacokinetic Profile

A dedicated pharmacokinetic (PK) study in CML-CP patients provides insights into flumatinib's properties,

which support its once-daily dosing [4].

Table 3: Key Pharmacokinetic Parameters of Flumatinib [4]

Parameter

Flumatinib 400 mg (n=14)

Flumatinib 600 mg
(n=15)

Time to Cmax (Tmax)

Apparent Terminal Half-life
(t1/2)

Drug Accumulation Ratio
(RacAUC)

Dose Proportionality

2 hours (median)

16.0 - 16.9 hours

4.1-fold

Approximately dose-proportional increase in
exposure (Cmax, AUC)

2 hours (median)

16.0 - 16.9 hours

3.4-fold
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Key Findings from PK Study:

¢ Rapid Absorption and Slow Elimination: Flumatinib is rapidly absorbed, reaching peak plasma
concentration in about 2 hours, and has a half-life of ~16 hours, supporting once-daily administration

[4].
e Exposure Accumulation: The significant accumulation ratio at steady-state indicates that the drug
builds up to a higher concentration with repeated dosing, which is factored into the dosing regimen

[4].
¢ Active Metabolites: The two main metabolites, M1 (N-demethylate) and M3 (amide-bond hydrolytic),
contribute to its overall pharmacological activity, with M1 having similar potency to the parent drug [4].

Mechanism of Action and Experimental Insights

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) designed for potent and selective

inhibition of the BCR-ABL1 oncoprotein.
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Diagram: Flumatinib specifically targets the ATP-binding site of the BCR-ABL1 oncoprotein, inhibiting its

constitutive tyrosine kinase activity and leading to apoptosis of CML cells.

Key Technical Aspects:

e Enhanced Potency and Selectivity: Flumatinib is a derivative of imatinib with structural
optimizations, including a trifluoromethyl group, that allow for stronger hydrophobic interactions with
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residues in the ABL kinase domain (e.g., 1293, L298, L354, V379). This results in greater potency and
selectivity for BCR-ABL1 compared to imatinib [2] [3].

¢ Activity Against Mutants: Preclinical in vitro studies indicate that flumatinib retains high potency
against several common BCR-ABL1 mutant forms, including V299L, F317L, F3171, and M351T,
which are often associated with resistance to other TKIs [2] [3].

Conclusion for Drug Development Professionals

In summary, the body of evidence for flumatinib positions it as a highly effective first-line option for CML-

CP:

e Superior Efficacy: Consistently demonstrates faster and deeper molecular responses (MMR, MR4)
compared to imatinib, a critical factor for achieving treatment-free remission goals [1] [2].

¢ Favorable Safety: A manageable and distinct safety profile, with lower rates of edema, supports
patient tolerability and adherence [1] [2] [3].

e Optimized Pharmacology: A pharmacokinetic profile compatible with once-daily dosing and potent
target inhibition provides a solid foundation for its clinical efficacy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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